molecular formula C8H7F3INO2S B8438099 Methanesulfonamide, N-[2-iodo-4-(trifluoromethyl)phenyl]-

Methanesulfonamide, N-[2-iodo-4-(trifluoromethyl)phenyl]-

Cat. No.: B8438099
M. Wt: 365.11 g/mol
InChI Key: IHWNMMCKXFTEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanesulfonamide, N-[2-iodo-4-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C8H7F3INO2S and its molecular weight is 365.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanesulfonamide, N-[2-iodo-4-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonamide, N-[2-iodo-4-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7F3INO2S

Molecular Weight

365.11 g/mol

IUPAC Name

N-[2-iodo-4-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H7F3INO2S/c1-16(14,15)13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,1H3

InChI Key

IHWNMMCKXFTEQZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-iodo-4-(trifluoromethyl)benzenamine (11.0 g, 0.0382 mol), pyridine (40 ml), methanesulfonylchloride (5.3 g, 0.046 mol) and DMAP (0.46 g, 0.0038 mol) in a 100 ml RB flask was heated slowly to 105° C. and maintained the same temperature for over night. The reaction mixture was concentrated to remove the pyridine. The crude product obtained was purified by column chromatography using 10% ethyl acetate in pet ether as eluent to get N-(2-iodo-4-(trifluoromethyl)phenyl)methanesulfonamide (4.5 g, 32%) as white solid. 1H NMR (400 MHz, CDCl3) δ 3.08 (s, 3H), 6.88 (bs, 1H), 7.65 (d, 1H), 7.75 (d, 1H), 8.07 (s, 1H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.46 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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